

Streptomycin in Veterinary Medicine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

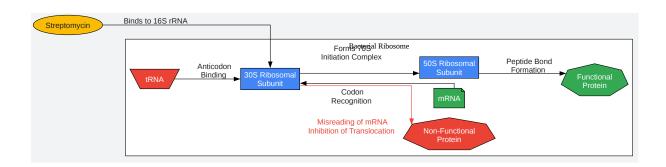
Introduction

Streptomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, has long been a cornerstone in the treatment of bacterial infections in veterinary medicine. Its bactericidal activity, primarily against Gram-negative bacteria, has made it a valuable tool for managing a range of diseases in both livestock and companion animals. This document provides detailed application notes and protocols for the use of streptomycin in a veterinary research and drug development context.

Mechanism of Action

Streptomycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.





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Figure 1: Mechanism of action of streptomycin.

Veterinary Applications and Dosages

Streptomycin is utilized in a variety of animal species to treat infections caused by susceptible Gram-negative and some Gram-positive bacteria. It is often used in combination with penicillin to broaden the spectrum of activity.

Table 1: Recommended Dosages of Streptomycin in Various Animal Species



Animal Species	Indication	Dosage (mg/kg body weight)	Route of Administrat ion	Frequency	Reference(s
Cattle	General bacterial infections	10 - 20	Intramuscular (IM)	Once or twice daily	[1][2]
Cattle	Leptospirosis	25	Intramuscular (IM)	Single dose	
Swine	General bacterial infections	15 - 30	Intramuscular (IM)	Once or twice daily	[1]
Sheep & Goats	General bacterial infections	10 - 30	Intramuscular (IM)	Once or twice daily	[1][2]
Horses	General bacterial infections	10	Intramuscular (IM)	Once daily	[2]
Dogs & Cats	General bacterial infections	25	Intramuscular (IM)	Once daily	[2]
Dogs	Leptospirosis	40	Intramuscular (IM)	Daily for 3-5 days	[3]
Poultry	General bacterial infections	30 - 50	Intramuscular (IM)	Once or twice daily	[1]

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of streptomycin is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.



Table 2: Pharmacokinetic Parameters of Streptomycin in Various Animal Species

Animal Species	Dose (mg/kg)	Cmax (µg/mL)	Tmax (hours)	Half-life (t½) (hours)	Reference(s
She-buffaloes	10 (IM)	24.39 ± 2.67	1	4.01 ± 0.44	
Horses	10 (IM)	Not Specified	Not Specified	3.40 ± 0.42	[4]

Withdrawal Periods

Adherence to withdrawal periods is mandatory to prevent drug residues in food products intended for human consumption.

Table 3: Withdrawal Periods for Streptomycin in Food-Producing Animals

Animal Species	Product	Withdrawal Period	Reference(s)
Cattle	Meat and Offal	12 - 16 days	[2][5]
Milk	48 hours (2 days)	[1][5][6]	
Swine	Meat and Offal	18 days	[5]
Sheep	Meat and Offal	18 days	[2][5]
Goats	Meat	7 days	[1]
Milk	2 days	[1]	

Antimicrobial Susceptibility

The effectiveness of streptomycin is dependent on the susceptibility of the target pathogen. Minimum Inhibitory Concentration (MIC) is a key parameter in assessing this.

Table 4: Streptomycin MIC Values for Key Veterinary Pathogens



Bacterial Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s)
Escherichia coli (Swine)	≤64	Not Specified	Not Specified	
Salmonella spp.	≤256	Not Specified	Not Specified	_
Salmonella spp. (Poultry)	≤800	Not Specified	Not Specified	_
Pasteurella multocida (Bovine & Porcine)	>100 (for 90% of isolates)	Not Specified	>100	_
Mannheimia haemolytica (Ovine)	Not Specified	Not Specified	Not Specified	[7]
Histophilus somni (Bovine)	Not Specified	Not Specified	Not Specified	

Note: MIC values can vary significantly based on geographic location and specific strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on CLSI guidelines for determining the MIC of streptomycin against veterinary bacterial pathogens.

Materials:

- Streptomycin sulfate standard powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)



- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator
- Microplate reader (optional)

Procedure:

- Preparation of Streptomycin Stock Solution: Prepare a stock solution of streptomycin sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 μg/mL.
- Serial Dilutions:
 - Add 100 μL of CAMHB to all wells of a 96-well microtiter plate.
 - \circ Add 100 μ L of the streptomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
 - \circ Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, across the plate. Discard 100 μ L from the last well. This will create a range of streptomycin concentrations (e.g., 512 μ g/mL to 0.5 μ g/mL).
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Inoculation: Add 10 μ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110 μ L and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
- Controls:
 - Growth Control: A well containing CAMHB and the bacterial inoculum, but no streptomycin.
 - Sterility Control: A well containing only CAMHB.

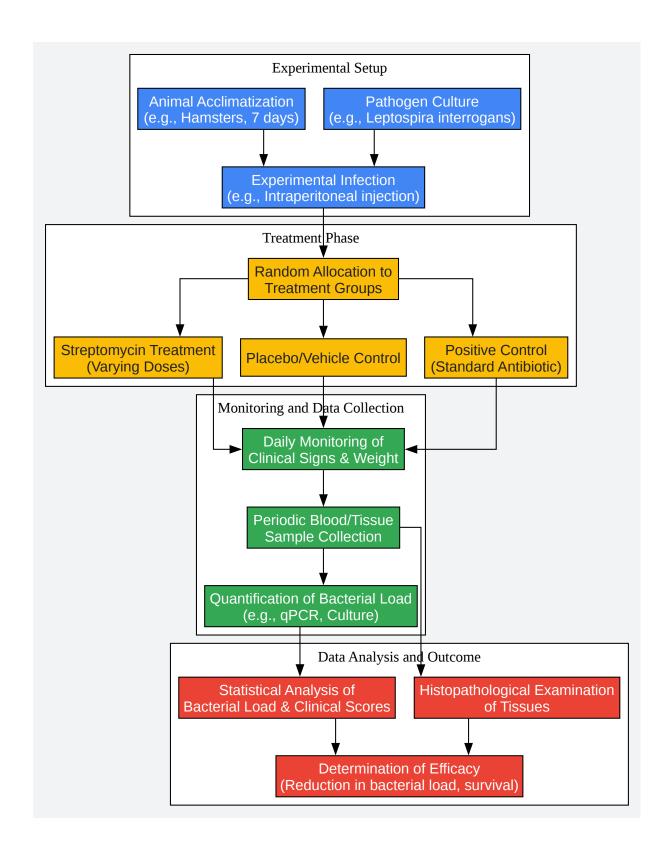


- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of streptomycin that completely
 inhibits visible growth of the bacteria. This can be determined by visual inspection or by
 using a microplate reader to measure optical density.

Protocol 2: General Workflow for an In Vivo Efficacy Study (Adapted for a Rodent Model)

This protocol outlines a general workflow for evaluating the efficacy of streptomycin in a rodent model of bacterial infection (e.g., leptospirosis).





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Figure 2: General workflow for an in vivo antimicrobial efficacy study.



Procedure Outline:

- Animal Model and Acclimatization: Select an appropriate animal model (e.g., hamster for leptospirosis) and allow for an acclimatization period of at least 7 days.
- Infection: Challenge the animals with a standardized dose of the target pathogen via a relevant route of infection (e.g., intraperitoneal injection).
- Group Allocation: Randomly assign animals to different treatment groups:
 - Vehicle control (receiving the same carrier as the antibiotic).
 - Streptomycin treatment groups (at various dose levels).
 - Positive control group (treated with an antibiotic of known efficacy).
- Treatment Administration: Begin treatment at a predetermined time post-infection and continue for a specified duration.
- Monitoring:
 - Record clinical signs (e.g., lethargy, weight loss, ruffled fur) daily.
 - Collect blood and/or tissue samples at specified time points for analysis.
- Outcome Measures:
 - Primary: Quantify the bacterial load in target organs (e.g., kidneys, liver) using methods like quantitative PCR (qPCR) or plate counts.
 - Secondary: Survival rates, clinical score improvement, and histopathological changes in target tissues.
- Data Analysis: Analyze the data statistically to determine the efficacy of streptomycin in reducing bacterial load and improving clinical outcomes compared to the control groups.

Conclusion



Streptomycin remains a relevant and effective antimicrobial agent in veterinary medicine. These application notes and protocols provide a framework for researchers and drug development professionals to conduct further studies on its efficacy, optimize its use, and contribute to the responsible management of bacterial diseases in animals. It is imperative to adhere to established guidelines for antimicrobial susceptibility testing and to conduct well-designed in vivo studies to ensure the continued judicious use of this important antibiotic.

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